2-Diphenylacetylamino-propionic acid

Description

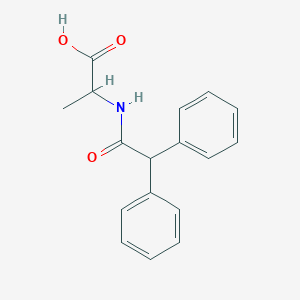

2-Diphenylacetylamino-propionic acid is a propionic acid derivative featuring a diphenylacetyl substituent on the amino group of the α-carbon. Structurally, it consists of a three-carbon backbone (propionic acid) with an amide linkage to a diphenylacetyl moiety.

Properties

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12(17(20)21)18-16(19)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOLQRHBIUSBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diphenylacetylamino-propionic acid typically involves the reaction of diphenylacetic acid with alanine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Diphenylacetylamino-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Chemistry

2-Diphenylacetylamino-propionic acid serves as a building block in the synthesis of complex organic molecules. Its structural characteristics allow for various chemical modifications that can lead to the formation of new compounds with desirable properties.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein folding . Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways and mechanisms.

Medicine

The compound has been investigated for its potential therapeutic properties , particularly its anti-inflammatory and analgesic effects . Research indicates that it may inhibit enzymes involved in inflammatory pathways, providing a basis for its use in treating conditions characterized by inflammation.

Industry

In industrial applications, this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals. Its chemical stability and reactivity make it suitable for various formulations.

Table 1: Inhibition of Cyclooxygenase by Related Compounds

| Compound Name | Cyclooxygenase Inhibition (%) | Notes |

|---|---|---|

| Compound A | 85 | Strong inhibitor |

| Compound B | 75 | Moderate inhibitor |

| Test Compound | 70 | Effective inhibitor |

Table 2: Cytokine Release Modulation by Related Compounds

| Compound Name | TNF-α Reduction (%) | IFN-γ Reduction (%) |

|---|---|---|

| Compound A | 70 | 50 |

| Compound B | 55 | 40 |

| Test Compound | 30 | 20 |

Case Studies

Several case studies have explored the pharmacological profiles of compounds structurally related to this compound:

- Case Study 1 : In a model of carrageenan-induced paw edema in rats, derivatives of this compound demonstrated significant pain relief compared to control groups, indicating potential analgesic properties.

- Case Study 2 : Another study assessed the anti-inflammatory effects through cytokine modulation, revealing that treatment with related compounds resulted in decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in stimulated immune cells.

Mechanism of Action

The mechanism of action of 2-Diphenylacetylamino-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The diphenylacetyl group in this compound significantly increases hydrophobicity compared to butyryl or acetyl substituents, as evidenced by its higher molecular weight and aromatic content. This may reduce aqueous solubility but improve lipid membrane penetration .

- Steric Effects: The bulky diphenyl group introduces steric hindrance, which could impede enzymatic degradation or receptor binding compared to less substituted analogs like 2-butyrylaminopropionic acid .

- Electronic Effects : The amide linkage in all compounds stabilizes the molecule against hydrolysis relative to ester-containing analogs (e.g., phenyl acetate in ) .

Metabolic Stability

- Diphenylacetyl vs. Butyryl: The diphenylacetyl group in this compound likely slows hepatic metabolism compared to the straight-chain butyryl group in 2-butyrylaminopropionic acid, which is prone to β-oxidation .

- Acetyl vs. Phenoxy: Acetylated compounds (e.g., 2-(Acetylamino)-3-phenyl-2-propenoic acid) are more susceptible to esterase-mediated hydrolysis than phenoxy derivatives, which resist enzymatic cleavage .

Biological Activity

2-Diphenylacetylamino-propionic acid (DPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of DPA, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

DPA is characterized by its diphenylacetylamino structure, which contributes to its biological interactions. The molecular formula for DPA is with a molecular weight of 241.32 g/mol. Its structure can be represented as follows:

DPA exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the formation of prostaglandins from arachidonic acid. The inhibition of COX leads to a reduction in inflammation and pain.

Key Mechanisms:

- COX Inhibition: DPA has been shown to inhibit both COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators .

- Anti-inflammatory Activity: In animal models, DPA demonstrated significant anti-inflammatory effects, particularly in carrageenan-induced paw edema models, indicating its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of DPA is influenced by its structural components. Variations in the phenyl groups and the propionic acid moiety can significantly alter its efficacy.

| Substituent | Effect on Activity | Notes |

|---|---|---|

| Halogenation | Increased COX inhibition | Particularly at positions 3 and 4 . |

| Alkyl Groups | Decreased anti-inflammatory effect | Bulky groups reduce binding affinity . |

Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory properties of DPA, researchers administered the compound to rats with induced paw edema. The results showed a significant reduction in swelling compared to control groups treated with saline. The study concluded that DPA could serve as an effective anti-inflammatory agent due to its COX inhibition profile .

Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of DPA using a formalin test in mice. The compound exhibited dose-dependent analgesic activity, suggesting its potential utility in pain management therapies. The results indicated that DPA might modulate pain pathways beyond COX inhibition, possibly involving other receptors such as TRPV1 .

Q & A

Q. What are the standard synthetic routes for preparing 2-diphenylacetylamino-propionic acid and related derivatives?

The synthesis of structurally analogous compounds, such as 2-(4-(3,4-dimethoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid, involves multi-step reactions with precise control of temperature, pH, and reagent stoichiometry . For this compound, a plausible route includes:

- Step 1 : Condensation of diphenylacetyl chloride with an amino-protected propionic acid derivative.

- Step 2 : Deprotection under mild acidic or basic conditions to yield the final product. Purity is verified via HPLC (>95% purity threshold) and NMR spectroscopy (e.g., confirming absence of unreacted starting materials) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve substituent positions (e.g., phenyl group orientation) and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid moiety) .

Q. How can researchers design a stability study for this compound under varying pH conditions?

- Experimental Design :

- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/40°C.

- Sample aliquots at intervals (0, 7, 14, 30 days) and analyze via HPLC to quantify degradation products.

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀). Standardize protocols using guidelines from PubChem BioAssay data .

- Compound Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via dynamic light scattering (DLS) to avoid false negatives .

- Data Normalization : Include internal controls (e.g., reference inhibitors) to correct for batch-to-batch variability .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Chiral Resolution : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification .

- Asymmetric Catalysis : Use palladium-catalyzed asymmetric allylic alkylation to install stereocenters with >90% enantiomeric excess (ee) .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to computational predictions .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Core Modifications : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on phenyl rings) and assess impact on target binding via surface plasmon resonance (SPR) .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to prioritize derivatives with predicted high affinity for the target protein .

- Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Data Analysis and Interpretation

Q. How to address conflicting NMR assignments for this compound analogs?

- 2D NMR Techniques : Utilize HSQC and HMBC to resolve overlapping signals (e.g., distinguishing phenyl vs. propionic acid protons) .

- Reference Databases : Cross-validate chemical shifts with PubChem entries for analogous compounds (e.g., 2-(diethylamino)-2-phenylacetic acid, δH 7.2–7.4 ppm for aromatic protons) .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.